molecular formula C12H16N4O4S B2469510 6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1219914-20-1

6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2469510
CAS No.: 1219914-20-1
M. Wt: 312.34
InChI Key: HLFDSNNXDSIJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H16N4O4S and its molecular weight is 312.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds including the piperazine ring and imidazo[1,2-b]pyridazine moiety, related to 6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, have been synthesized and demonstrated in vitro antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli. These compounds also showed antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Development of Glucan Synthase Inhibitors

A novel series of pyridazinone analogs, closely related to this compound, were developed as potent β-1,3-glucan synthase inhibitors. These compounds showed good antifungal activity against fungal strains such as Candida glabrata and Candida albicans, with modifications to the core structure and sulfonamide moiety enhancing their effectiveness (Zhou et al., 2011).

Synthesis and Antiproliferative Activity

Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally related to this compound, have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. Some of these compounds showed promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Anti-Tubercular Agents

Novel derivatives structurally similar to this compound have been designed and synthesized as anti-tubercular agents against Mycobacterium tuberculosis H37Ra. Some of these compounds exhibited significant activity, indicating their potential for further development as anti-tubercular drugs (Srinivasarao et al., 2020).

Properties

IUPAC Name

3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c17-11-4-3-10(13-14-11)12(18)15-5-7-16(8-6-15)21(19,20)9-1-2-9/h3-4,9H,1-2,5-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFDSNNXDSIJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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